Comparative Thermal Stability: trans-Fatty Acid Isomerization at 180°C
Under simulated frying conditions (180°C, 8 hours), Trilinolenin generates significantly higher levels of trans-fatty acid isomers compared to Trilinolein and Triolein. The quantified difference highlights its greater susceptibility to cis/trans isomerization, a critical parameter in food science and oxidative stability studies [1].
| Evidence Dimension | trans-Fatty Acid Isomer Formation (mg per gram) |
|---|---|
| Target Compound Data | 6.5 mg/g |
| Comparator Or Baseline | Trilinolein: 3.1 mg/g; Triolein: 5.8 mg/g |
| Quantified Difference | +110% vs. Trilinolein; +12% vs. Triolein |
| Conditions | 1.0 g of pure compound heated at 180 °C for 8 h; quantified by GC after methylation |
Why This Matters
This data quantifies the relative oxidative liability of Trilinolenin, providing a key metric for selecting the most sensitive model substrate for accelerated stability testing or for validating antioxidant efficacy.
- [1] Tsuzuki, W., Matsuoka, A., & Ushida, K. (2008). cis/trans-Isomerisation of triolein, trilinolein and trilinolenin induced by heat treatment. Food Chemistry, 108(1), 75-80. View Source
